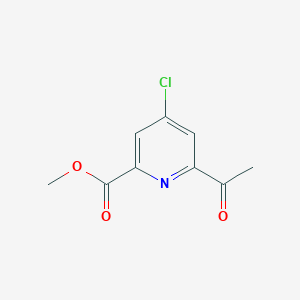
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE is an organic compound with a pyridine ring structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes an acetyl group, a chloro substituent, and a methyl ester, makes it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE typically involves the chlorination of 2-pyridinecarboxylic acid followed by esterification and acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by treatment with methanol to form the methyl ester. The final acetylation step can be achieved using acetic anhydride or acetyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester can be oxidized to carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water), and room temperature.
Major Products Formed
Substitution: Amino or thiol derivatives of the pyridine ring.
Reduction: Alcohol derivatives of the pyridine ring.
Oxidation: Carboxylic acid derivatives of the pyridine ring.
Applications De Recherche Scientifique
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The acetyl and chloro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chloro-2-pyridinecarboxylate: Similar structure but lacks the acetyl group.
Methyl 6-chloro-2-pyridinecarboxylate: Similar structure but lacks the acetyl group and has a different substitution pattern.
Uniqueness
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE is unique due to the presence of both the acetyl and chloro groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8ClNO3 |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
methyl 6-acetyl-4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)7-3-6(10)4-8(11-7)9(13)14-2/h3-4H,1-2H3 |
Clé InChI |
BTXGVXNEGSGVDH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1-(Methylsulfonyl)piperidin-4-yl]amine trifluoroacetate](/img/structure/B8334534.png)



![4-Isopropylamino-6-nitrothieno[2,3-d]pyrimidine](/img/structure/B8334560.png)
